Technical Guide: 2,6-Dibromo-3-(methylsulfonyl)pyridine
Technical Guide: 2,6-Dibromo-3-(methylsulfonyl)pyridine
Topic: 2,6-Dibromo-3-(methylsulfonyl)pyridine (CAS 2918780-07-9) Content Type: Technical Deep Dive & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Unlocking the Potential of a High-Value "Push-Pull" Scaffold
Executive Summary & Structural Intelligence
2,6-Dibromo-3-(methylsulfonyl)pyridine (CAS 2918780-07-9) represents a specialized class of halogenated heterocyclic building blocks designed for high-precision medicinal chemistry. Unlike generic pyridines, this scaffold integrates three distinct reactivity vectors: two chemically differentiable bromine atoms and a strongly electron-withdrawing methylsulfonyl group (
This guide dissects the compound’s utility as a "linchpin" intermediate, enabling the rapid assembly of trisubstituted pyridines—a structural motif ubiquitous in kinase inhibitors (e.g., MAPK, PI3K), GPCR ligands, and agrochemicals.
Electronic & Steric Profile
The molecule is defined by an extreme electronic gradient. The pyridine ring, naturally electron-deficient, is further deactivated by the sulfonyl group at C3.
| Feature | Chemical Consequence |
| C2-Position | "The Electronic Hotspot" : Flanked by the ring nitrogen and the ortho-sulfonyl group. It is the most electron-deficient carbon but suffers from significant steric crowding. |
| C6-Position | "The Steric Gateway" : Activated by the ring nitrogen and para-sulfonyl resonance. It is sterically accessible, making it the preferred site for initial functionalization with bulky nucleophiles. |
| Methylsulfonyl Group | Acts as a "blocking group" to direct regioselectivity and a metabolic handle (bioisostere for carbonyls) that improves aqueous solubility and metabolic stability. |
Critical Reactivity Analysis: The Regioselectivity Paradox
The core challenge—and opportunity—of this scaffold is controlling the site of reaction between C2 and C6.
Nucleophilic Aromatic Substitution ( )
In
-
Electronic Prediction: C2 is more electrophilic (inductive effects of N and
sum up). -
Steric Reality: The bulky
group shields C2. -
Outcome: Small nucleophiles (e.g.,
, ) may attack C2 (kinetic control), while bulky nucleophiles (e.g., substituted anilines, piperazines) predominantly attack C6 (thermodynamic/steric control).
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Palladium oxidative addition typically occurs at the most electron-deficient C-Br bond.
-
Default Preference: C2-Br is electronically more labile.
-
Ligand Control: Using bulky phosphine ligands (e.g., Xantphos,
) can force the catalyst to the less hindered C6 position.
Figure 1: Decision matrix for regioselective functionalization of the core scaffold.
Experimental Protocols
Synthesis of the Core (Reference Route)
Note: As a novel CAS, direct commercial bulk availability may be limited. The following is the industry-standard validation route for this structural class.
Reaction: Oxidation of 2,6-dibromo-3-(methylthio)pyridine.
Reagents:
-
Dissolution: Dissolve 2,6-dibromo-3-(methylthio)pyridine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.
-
Oxidation: Add
-CPBA (2.2 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temp < 10°C. -
Monitoring: Warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Sulfone forms after Sulfoxide intermediate).
-
Workup: Quench with saturated
(to remove excess peroxide) and saturated . Extract with DCM.[1] -
Purification: Recrystallize from Ethanol/Heptane.
Protocol A: Regioselective at C6 (Steric Control)
This protocol targets the C6 position using a bulky amine, leveraging the steric shielding of C2 by the sulfonyl group.
Objective: Synthesis of 6-amino-2-bromo-3-(methylsulfonyl)pyridine derivatives.
| Parameter | Specification |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO |
| Base | DIPEA (Diisopropylethylamine) - 2.5 equiv |
| Nucleophile | 1-Boc-piperazine (1.1 equiv) |
| Temperature | 80°C - 100°C |
| Time | 4 - 12 Hours |
Step-by-Step:
-
Charge a reaction vial with 2,6-dibromo-3-(methylsulfonyl)pyridine (1.0 mmol) and NMP (3 mL).
-
Add DIPEA (2.5 mmol) followed by 1-Boc-piperazine (1.1 mmol).
-
Heat the mixture to 90°C .
-
Checkpoint: Monitor via HPLC. The C6-substituted product usually elutes later than the C2-isomer on reverse phase (C18) due to symmetry breaking, but NMR is required for confirmation (NOE analysis).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove NMP. -
Validation: In
NMR, the C6-substitution typically results in a doublet for the C5 proton with a coupling constant (ortho-coupling to C4).
Protocol B: Regioselective Suzuki Coupling at C6
While C2 is electronically favored, using a bulky ligand directs the palladium to the accessible C6 position.
Catalyst System:
-
Setup: In a microwave vial, combine the core (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat at 60°C (Oil bath) or 80°C (Microwave, 20 min). Note: Lower temperatures favor regioselectivity.
-
Outcome: Preferential coupling at C6. If C2 coupling is observed, switch to a bulkier ligand (e.g.,
) to increase steric repulsion at the C2 site.
Strategic Application Workflow
The following diagram illustrates the sequential elaboration of the scaffold to generate trisubstituted pyridine libraries.
Figure 2: Sequential functionalization strategy for library generation.
Safety & Stability
-
Hazards: As a brominated sulfone, the compound is likely a skin and eye irritant. The sulfonyl group increases lipophilicity and potential membrane permeability. Handle in a fume hood.
-
Stability: The sulfonyl group stabilizes the pyridine ring against oxidation, but the C-Br bonds are sensitive to light over prolonged periods. Store at 2–8°C in the dark.
-
Reactivity Warning: Avoid mixing with strong reducing agents (e.g.,
), which may reduce the sulfone to a sulfide or displace the bromines.
References
-
Regioselectivity in Halogenated Pyridines
-
Suzuki Coupling of Pyridines
- Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Source: Tetrahedron / ScienceDirect.
-
URL:[Link]
-
Sulfonyl Pyridines in Drug Discovery
-
General Reactivity of 2,6-Dihalopyridines
- Title: Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Source: European Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 3. 2,6-Dichloro-3-(trifluoromethyl)pyridine 98 55304-75-1 [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
